molecular formula C22H25ClFN7O2 B12307192 N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide

Cat. No.: B12307192
M. Wt: 473.9 g/mol
InChI Key: PWHIUQBBGPGFFV-UHFFFAOYSA-N
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Description

ERK-IN-3, also known as ASN007, is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival. ERK-IN-3 has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells that rely on the MAPK pathway for survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of ERK-IN-3 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ERK-IN-3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving ERK-IN-3 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various derivatives of ERK-IN-3 with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .

Scientific Research Applications

ERK-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

ERK-IN-3 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases such as mitogen-activated protein/extracellular signal-regulated kinase (MEK). This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of downstream effectors such as ribosomal S6 kinase (RSK) and transcription factors like c-Fos and c-Jun .

Properties

Molecular Formula

C22H25ClFN7O2

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide

InChI

InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)

InChI Key

PWHIUQBBGPGFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.